molecular formula C9H7F2N3O2 B1415012 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1039899-32-5

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1415012
CAS RN: 1039899-32-5
M. Wt: 227.17 g/mol
InChI Key: RTPDFGVNFYKDBW-UHFFFAOYSA-N
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Description

5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (DFOA) is a novel, potent and selective inhibitor of nitric oxide synthase (NOS). It has been used in a wide range of scientific research applications, including the study of biochemical and physiological effects, as well as the development of new therapies. The purpose of

Scientific Research Applications

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazoles are aromatic rings that have shown to bind effectively with different enzymes and receptors through numerous weak interactions, eliciting a wide array of bioactivities. This class has been a focal point for developing compounds with high therapeutic potency for treating various ailments, making significant contributions to medicinal chemistry. Their applications span anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Significance in New Drug Development

1,3,4-oxadiazole containing molecules are highlighted for their pharmacological diversity, finding applications beyond medicinal chemistry into areas like polymers, luminescence materials, and corrosion inhibitors. This underscores the structural and functional versatility of 1,3,4-oxadiazoles in contributing to new drug aspirants' development, with efficacy and reduced toxicity as key outcomes (Rana et al., 2020).

Potential in Metal-Ion Sensing Applications

Beyond pharmacological applications, 1,3,4-oxadiazoles have emerged as significant candidates in developing chemosensors for metal-ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal for selective metal-ion sensing, showcasing the broad utility of 1,3,4-oxadiazole scaffolds in various scientific and industrial applications (Sharma et al., 2022).

properties

IUPAC Name

5-[3-(difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c10-8(11)15-6-3-1-2-5(4-6)7-13-14-9(12)16-7/h1-4,8H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPDFGVNFYKDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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